molecular formula C10H6F3N B15146124 3-(3-(Trifluoromethyl)phenyl)acrylonitrile

3-(3-(Trifluoromethyl)phenyl)acrylonitrile

Cat. No.: B15146124
M. Wt: 197.16 g/mol
InChI Key: AQKTWIMZLCJHDR-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)acrylonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)acrylonitrile typically involves the reaction of benzenepropanenitrile with α-bromo-3-(trifluoromethyl)benzene under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)acrylonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenyl)acrylonitrile is unique due to the presence of both the trifluoromethyl group and the acrylonitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKTWIMZLCJHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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